molecular formula C16H15NO3S B4042471 (4-{[(phenylthio)acetyl]amino}phenyl)acetic acid

(4-{[(phenylthio)acetyl]amino}phenyl)acetic acid

Cat. No.: B4042471
M. Wt: 301.4 g/mol
InChI Key: INNWYIBXHQDTLS-UHFFFAOYSA-N
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Description

(4-{[(phenylthio)acetyl]amino}phenyl)acetic acid is a useful research compound. Its molecular formula is C16H15NO3S and its molecular weight is 301.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 301.07726451 g/mol and the complexity rating of the compound is 347. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition and Material Science Applications Research has explored the use of compounds similar to (4-{[(phenylthio)acetyl]amino}phenyl)acetic acid in corrosion inhibition, highlighting the role of amino acids in protecting metals against corrosion. For instance, amino acids such as alanine and methionine have demonstrated corrosion inhibitive performance, showcasing the potential of organic compounds in material preservation and engineering applications. This suggests the broader applicability of similar structured compounds in corrosion inhibition through quantum chemical calculations and molecular dynamic simulations (Kaya et al., 2016).

Biomedical and Pharmacological Research In biomedical research, derivatives of phenylacetic acid and related structures have been studied for their therapeutic potential. For example, sodium 4-phenylbutyrate, a compound with a similar phenyl structure, has been used to treat urea cycle disorders, sickle cell disease, and thalassemia, and has been shown to protect against cerebral ischemic injury by inhibiting endoplasmic reticulum (ER)-mediated apoptosis and inflammation. This highlights the drug's multifaceted role and potential in treating various diseases, suggesting that compounds like this compound could be explored for similar biomedical applications (Qi et al., 2004).

Chemical Synthesis and Organic Chemistry The synthesis and characterization of novel compounds, including those with amino acid and phenylacetic acid derivatives, contribute significantly to organic chemistry. For instance, the creation of tetrazole-containing derivatives from amino acids illustrates the versatility of amino and carboxy groups in chemical reactions, leading to new molecules with potential applications in drug design and materials science. Such research underscores the importance of exploring the reactivity and functionalization of compounds like this compound for diverse scientific applications (Putis et al., 2008).

Properties

IUPAC Name

2-[4-[(2-phenylsulfanylacetyl)amino]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c18-15(11-21-14-4-2-1-3-5-14)17-13-8-6-12(7-9-13)10-16(19)20/h1-9H,10-11H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INNWYIBXHQDTLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)NC2=CC=C(C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.